2-Fluoro-5-hydroxypyridine

描述

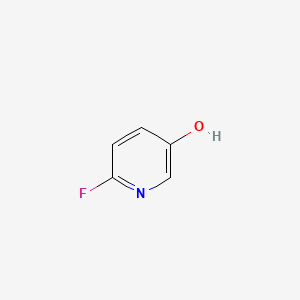

2-Fluoro-5-hydroxypyridine is a fluorinated pyridine derivative with the molecular formula C5H4FNO. This compound is characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the fifth position on the pyridine ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoropyridine with hydroxylating agents under controlled conditions. For example, 2-fluoropyridine can be treated with a hydroxylating agent such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .

化学反应分析

Types of Reactions: 2-Fluoro-5-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

科学研究应用

Drug Design and Development

2-Fluoro-5-hydroxypyridine serves as an important bioisostere in drug design, particularly in the development of inhibitors targeting various enzymes. Its fluorine atom can enhance lipophilicity and metabolic stability, making it a valuable component in the design of pharmaceuticals.

- Example : In the development of novel chromenopyridine derivatives, the introduction of fluorine has been shown to enhance biological activity significantly. Studies demonstrated that compounds with fluorinated structures exhibited improved enzyme activity, suggesting their potential as therapeutic agents for conditions like Hurler syndrome .

Synthesis of Biologically Active Compounds

The compound is utilized as an intermediate in the synthesis of various biologically active molecules. Its hydroxyl and fluorine substituents allow for further functionalization, leading to compounds with enhanced pharmacological properties.

- Case Study : In recent research, derivatives of this compound were synthesized and evaluated for their activity as readthrough-inducing compounds. These derivatives showed significant enhancements in enzyme activity related to genetic disorders, indicating their therapeutic potential .

Organic Synthesis

This compound is employed as a versatile building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions and transformations.

- Application : The compound can be used in Suzuki coupling reactions to form biaryl compounds, which are significant in the development of agrochemicals and pharmaceuticals .

Data Table: Comparison of Applications

作用机制

The mechanism of action of 2-Fluoro-5-hydroxypyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its electron-withdrawing properties, which can influence its reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, further affecting its binding and activity .

相似化合物的比较

5-Fluoro-2-hydroxypyridine: Similar in structure but with the fluorine and hydroxyl groups swapped.

2-Fluoro-3-hydroxypyridine: Another isomer with the hydroxyl group at the third position.

2-Fluoro-4-hydroxypyridine: An isomer with the hydroxyl group at the fourth position.

Uniqueness: 2-Fluoro-5-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it valuable for specific applications where these properties are advantageous .

生物活性

2-Fluoro-5-hydroxypyridine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, cellular effects, and implications in drug design, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 115.09 g/mol. The presence of the fluorine atom significantly alters its chemical behavior compared to non-fluorinated analogs, affecting its reactivity and biological interactions.

Target Interactions

This compound interacts with various biological targets, including enzymes and proteins, influencing their activity. The electron-withdrawing nature of the fluorine atom enhances the compound's ability to act as a bioisostere for certain substrates, which can lead to altered enzymatic processes similar to those observed with other fluorinated compounds like 5-fluorouracil (5-FU) .

Biochemical Pathways

The compound is involved in multiple biochemical pathways, particularly in the synthesis of fluorinated derivatives. It has been shown to modulate the activity of kinases and phosphatases, affecting signal transduction pathways and gene expression related to metabolic processes .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on cell proliferation and metabolism. For instance, studies have indicated that it can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests a potent anti-cancer potential that warrants further investigation.

Dosage Dependency

The biological effects of this compound are dose-dependent. At lower concentrations, it may enhance metabolic activities, while higher doses can lead to cytotoxic effects and organ toxicity . This duality highlights the importance of dosage in therapeutic applications.

Synthesis and Biological Activity

Research has shown that this compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions. These synthetic strategies enable the creation of complex molecules with potential therapeutic applications .

A notable study demonstrated that derivatives of this compound could inhibit DNA synthesis by interfering with thymidylate synthase activity, a critical enzyme for DNA replication . This mechanism is similar to that of well-known chemotherapeutic agents, indicating potential applications in cancer therapy.

Metabolism and Toxicity

Metabolic studies indicate that this compound is processed through specific pathways involving nucleotide synthesis and degradation. Its interaction with enzymes involved in these pathways can lead to alterations in nucleotide levels within cells, impacting overall cellular metabolism .

Toxicity assessments have revealed that while the compound exhibits promising biological activity at therapeutic doses, higher concentrations can result in adverse effects such as cellular damage. This necessitates careful evaluation in preclinical models .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-5-hydroxypyridine, and what critical parameters govern its purity?

- Methodological Answer : Synthesis typically involves fluorination of a pyridine precursor, such as 5-hydroxypyridine derivatives, using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Key parameters include reaction temperature (often 0–60°C), solvent choice (e.g., DMF or acetonitrile), and stoichiometric control to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical to achieve ≥95% purity, as reported in commercial catalogs .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) should show characteristic peaks for the hydroxyl group (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm). F NMR can confirm fluorine substitution (δ -110 to -150 ppm depending on solvent) .

- Mass Spectrometry : ESI-MS or GC-MS should display a molecular ion peak at m/z 131.04 (CHFNO) with fragmentation patterns matching pyridine derivatives .

- FT-IR : A broad O-H stretch (~3200 cm) and C-F stretch (~1200 cm) are diagnostic .

Q. What are the stability and storage recommendations for this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials. Stability tests indicate degradation <5% over 12 months under these conditions . Avoid prolonged exposure to acids/bases, as the hydroxyl group may undergo nucleophilic substitution .

Advanced Research Questions

Q. How can regioselectivity be controlled during fluorination to favor the 2-position over other sites in pyridine derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction mechanisms. For this compound, the hydroxyl group at C5 acts as a meta-director, while fluorine’s electronegativity stabilizes intermediates in electrophilic substitution. Computational modeling (DFT) can predict reactive sites, and experimental optimization (e.g., using bulky bases to sterically hinder undesired positions) improves yield .

Q. What analytical strategies resolve contradictions in reactivity data for this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Studies : Conduct kinetic assays (e.g., UV-Vis spectroscopy) to monitor hydrolysis rates at pH 3–10. Contradictions often arise from competing pathways (e.g., ring-opening vs. fluorohydration).

- Isolation of Intermediates : Use LC-MS or X-ray crystallography to identify transient species. For example, acidic conditions may protonate the hydroxyl group, altering reactivity .

- Cross-Validation : Compare results with analogous compounds (e.g., 2-Chloro-5-hydroxypyridine) to isolate fluorine-specific effects .

Q. What in vitro models are suitable for studying the biological activity of this compound, and how are false positives mitigated?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or dehydrogenases (e.g., FHMPCDH in Mesorhizobium loti) using fluorescence-based assays. Include negative controls (fluorine-free analogs) to distinguish target-specific activity .

- Cellular Uptake Studies : Use radiolabeled F derivatives to track intracellular localization via autoradiography .

- False Positive Mitigation : Employ counter-screens (e.g., thermal shift assays) to rule out nonspecific binding .

Q. Key Considerations for Experimental Design

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction variables (temperature, solvent, catalyst) .

- Data Reproducibility : Validate spectral data against PubChem or EPA DSSTox entries for analogous compounds .

- Safety Protocols : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation mitigation .

属性

IUPAC Name |

6-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRLNWYWOKWCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376742 | |

| Record name | 2-Fluoro-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55758-32-2 | |

| Record name | 2-Fluoro-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。